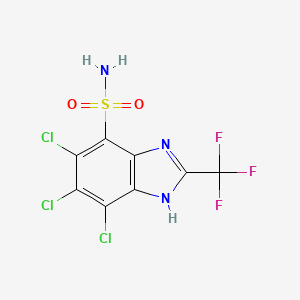
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzimidazole ring substituted with sulfonamide, trichloro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: Commonly involves replacing one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism by which 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A fundamental structure with various derivatives used in pharmaceuticals.
4,5-Dichloro-2-(trifluoromethyl)benzimidazole: Shares similar substituents but differs in the position and number of chlorine atoms.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Another class of compounds with similar applications in medicinal chemistry
Uniqueness
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
89427-44-1 |
|---|---|
Fórmula molecular |
C8H3Cl3F3N3O2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole-4-sulfonamide |
InChI |
InChI=1S/C8H3Cl3F3N3O2S/c9-1-2(10)4-5(6(3(1)11)20(15,18)19)17-7(16-4)8(12,13)14/h(H,16,17)(H2,15,18,19) |
Clave InChI |
UDBODTGRGGNVRH-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
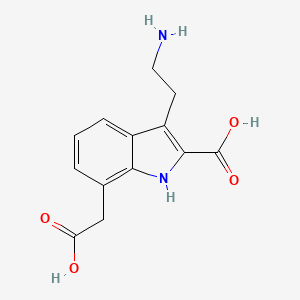
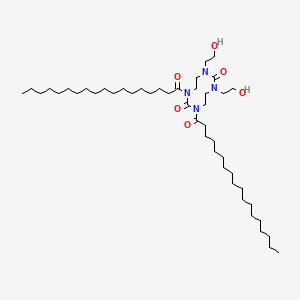
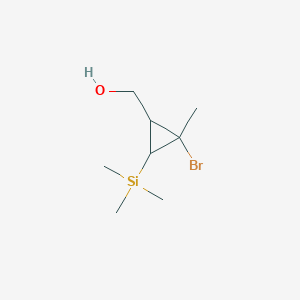
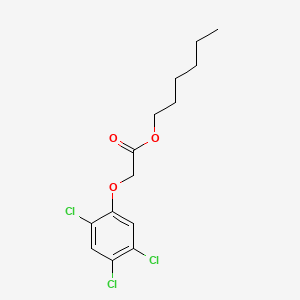
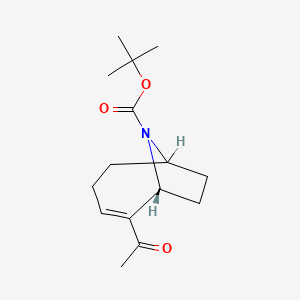
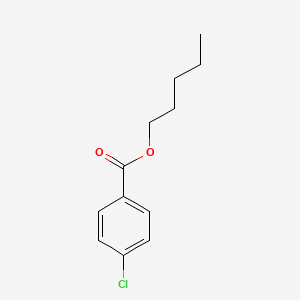
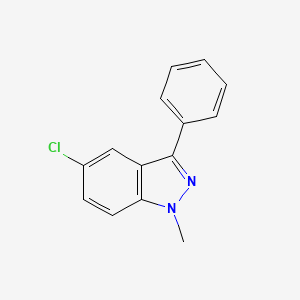
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
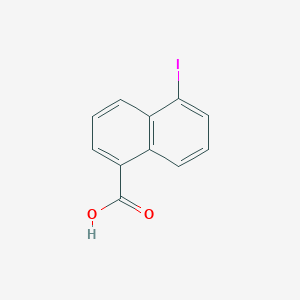
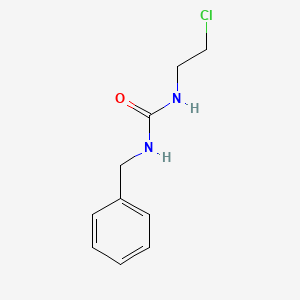

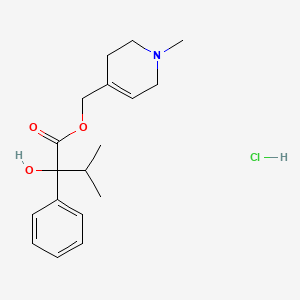
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
